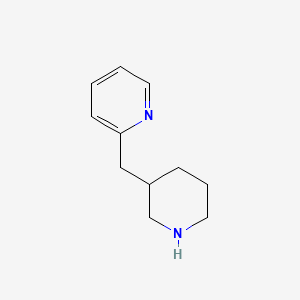

2-(Piperidin-3-ylmethyl)pyridine

Description

Properties

IUPAC Name |

2-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-2,5,7,10,12H,3-4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLRTVMNBWNWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. For example, the use of a continuous flow reactor can facilitate the reaction between pyridine and piperidine derivatives under controlled temperature and pressure conditions, ensuring high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(Piperidin-3-ylmethyl)pyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a valuable candidate in drug design.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer effects. Studies have shown that it interacts with specific biological targets such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), leading to inhibition of these pathways which are crucial for cell proliferation and survival . This inhibition suggests potential applications in cancer therapeutics.

Organic Synthesis

Ligand in Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential in catalysis and materials science, highlighting the compound's versatility as a precursor in organic synthesis.

Synthesis of Complex Molecules

this compound is also employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a crucial intermediate in creating diverse chemical entities used in research and industrial applications.

Material Science

Advanced Materials Production

In material science, this compound is explored for its potential in producing advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Agrochemicals and Dyes

The compound is utilized as an intermediate in the synthesis of agrochemicals and dyes. Its reactivity and structural features make it suitable for developing compounds with specific functional properties required in these industries.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in 2-(chloromethyl)pyridine HCl) increases polarity and may enhance reactivity in nucleophilic substitutions . In contrast, bulky substituents like phenyl groups in 2-amino-4-(2-chloro-5-phenyl)pyridine derivatives elevate melting points (268–287°C) due to enhanced crystallinity .

- Piperidine Positional Isomerism : The position of the piperidine ring (e.g., 2-yl vs. 3-ylmethyl) influences molecular conformation and bioavailability. For example, 2-(piperidin-2-yl)pyridine may exhibit different hydrogen-bonding capabilities compared to 3-ylmethyl analogs.

Stability and Reactivity

- Hydrolytic Sensitivity: Compounds like 2-(chloromethyl)pyridine HCl are moisture-sensitive, requiring anhydrous storage conditions. In contrast, hydroxymethyl derivatives (e.g., 2-(methylamino)pyridine-3-methanol ) exhibit greater stability due to hydrogen-bonding interactions.

- Catalytic Applications : Piperidine-pyridine hybrids serve as ligands in transition-metal catalysis, leveraging their nitrogen atoms for metal coordination .

Biological Activity

2-(Piperidin-3-ylmethyl)pyridine, also known as this compound dihydrochloride, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.18 g/mol

- IUPAC Name : this compound; dihydrochloride

- Canonical SMILES : C1CC(CNC1)CC2=CC=CC=N2.Cl.Cl

Research indicates that pyridine derivatives, including this compound, exhibit significant biological activity through various mechanisms:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been evaluated against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), demonstrating varying degrees of effectiveness.

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is crucial for developing anticancer therapies.

- Interaction with Cellular Targets : The compound interacts with specific proteins involved in signaling pathways that regulate cell proliferation and survival. This interaction is essential for its biological efficacy.

Antiproliferative Activity Data

The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for this compound against various cancer cell lines:

Case Studies

- Breast Cancer Treatment : In a study evaluating the efficacy of various pyridine derivatives, this compound was found to significantly reduce the viability of MDA-MB-231 cells at concentrations as low as 6.25 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

- Liver Cancer Research : Another investigation focused on HepG2 cells revealed an IC50 value of 9 µM for the compound, suggesting its effectiveness in targeting liver cancer cells .

- Mechanistic Insights : Further research has indicated that modifications in the chemical structure of pyridine derivatives can enhance their antiproliferative activity. The presence of substituents such as hydroxyl (-OH) groups has been associated with lower IC50 values, enhancing the compound's ability to inhibit tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Piperidin-3-ylmethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of structurally similar piperidine-pyridine hybrids often involves coupling reactions under inert atmospheres. For example, sodium hydroxide in dichloromethane has been used to facilitate nucleophilic substitutions in related compounds, achieving yields up to 75% after purification via column chromatography . Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis characterization via HPLC or GC-MS is critical to verify purity (>95%) and identify byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- 1H/13C-NMR : Proton signals for the piperidine methyl group typically appear at δ 2.3–3.1 ppm, while pyridine protons resonate near δ 7.0–8.5 ppm. Coupling constants (J-values) help confirm stereochemistry in the piperidine ring .

- IR : Stretching vibrations for C-N bonds (1100–1250 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns and confirm molecular ion peaks (e.g., [M+H]+ for C11H15N2 at m/z 175.1235) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H333) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the reactivity and biological activity of this compound derivatives?

- Methodology : Enantioselective synthesis via chiral catalysts (e.g., BINOL-derived ligands) can produce (R)- or (S)-configured piperidine intermediates. Comparative studies using circular dichroism (CD) and X-ray crystallography reveal that the (S)-enantiomer often exhibits higher binding affinity to neuronal receptors (e.g., σ1 receptors) due to spatial alignment with hydrophobic binding pockets .

Q. What computational modeling approaches (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor properties. For example, a HOMO energy of −6.2 eV suggests nucleophilic reactivity .

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like acetylcholinesterase (PDB ID: 4EY7). Docking scores (ΔG < −7 kcal/mol) indicate strong hydrophobic interactions with residues Trp286 and Tyr337 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HEK293 vs. SH-SY5Y) or assay conditions (pH, serum content) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing pyridine with isoquinoline) to isolate pharmacophores. For example, a methyl group at C3 of piperidine enhances metabolic stability by 40% in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.